molecular formula C20H23ClN4O3 B2431524 N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235026-51-3

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2431524
CAS RN: 1235026-51-3
M. Wt: 402.88
InChI Key: LNGWNLZANIBEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN4O3 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

  • Pyridine Derivatives as Insecticides : Pyridine derivatives, including compounds structurally similar to N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, have been investigated for their insecticidal properties. One study found that certain pyridine derivatives exhibited significant aphidicidal activities, suggesting potential applications in pest control (Bakhite et al., 2014).

Neuropharmacological Research

  • 5-HT1A Receptor Antagonists : Research on derivatives structurally related to the compound has focused on their role as 5-HT1A receptor antagonists. These compounds have been evaluated in the context of serotonergic neurotransmission, providing insights into the modulation of serotonin receptors in the brain (Craven et al., 1994).

Cannabinoid Receptor Research

  • Molecular Interaction with CB1 Cannabinoid Receptor : Certain piperidinyl-pyridine compounds have been analyzed for their interaction with the CB1 cannabinoid receptor, revealing potential applications in the study of cannabinoid pharmacology (Shim et al., 2002).

PET Imaging Applications

  • Radiolabeled Antagonists for PET : Some derivatives have been used to develop radioligands suitable for positron emission tomography (PET) imaging, aiding in the investigation of central 5-HT1A receptors (Hume et al., 1994).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c1-28-17-6-5-15(21)12-16(17)24-20(27)19(26)23-13-14-7-10-25(11-8-14)18-4-2-3-9-22-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGWNLZANIBEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.